![molecular formula C20H24N2O3 B5695867 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5695867.png)
4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays an important role in cell division and is overexpressed in many types of cancer. MLN8054 has shown promising results in preclinical studies and is being investigated as a potential anticancer drug.
Mecanismo De Acción
4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide inhibits Aurora A kinase, which plays a critical role in cell division. Aurora A kinase is overexpressed in many types of cancer, and its inhibition can lead to cell cycle arrest and apoptosis. 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to inhibit the phosphorylation of several downstream targets of Aurora A kinase, including histone H3 and TACC3.
Biochemical and Physiological Effects:
4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to sensitize cancer cells to radiation therapy. In addition, 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to inhibit the growth of cancer cells in animal models, including xenograft models of breast and ovarian cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide has several advantages as a research tool. It is a potent and selective inhibitor of Aurora A kinase, which makes it useful for studying the role of Aurora A kinase in cell division and cancer. However, 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide also has some limitations. It is not suitable for use in vivo due to its poor pharmacokinetic properties, and its use in vitro may be limited by its cytotoxic effects on non-cancerous cells.
Direcciones Futuras
There are several future directions for research on 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide. One area of interest is the development of more potent and selective inhibitors of Aurora A kinase. Another area of interest is the use of 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide in combination with other anticancer agents, such as radiation therapy or chemotherapy. Finally, the role of Aurora A kinase in cancer stem cells is an area of active research, and 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide may be useful for studying this phenomenon.
Métodos De Síntesis
The synthesis of 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide involves several steps, including the reaction of 4-isobutoxybenzoic acid with thionyl chloride to form 4-isobutoxybenzoyl chloride. This intermediate is then reacted with 3-aminophenylpropionamide to form the target compound, 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide. The synthesis of 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide has been described in detail in several publications.
Aplicaciones Científicas De Investigación
4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to inhibit the growth of various types of cancer cells, including breast, ovarian, and lung cancer cells. 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide has also been shown to sensitize cancer cells to radiation therapy, which may enhance its anticancer effects.
Propiedades
IUPAC Name |
4-(2-methylpropoxy)-N-[3-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-4-19(23)21-16-6-5-7-17(12-16)22-20(24)15-8-10-18(11-9-15)25-13-14(2)3/h5-12,14H,4,13H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTSAIHIKQIFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5695786.png)
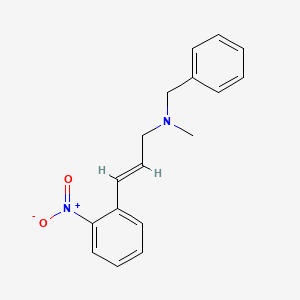

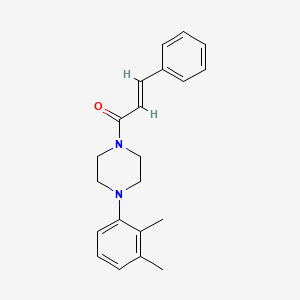
![4-({[(2-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5695804.png)
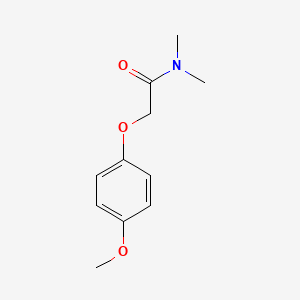


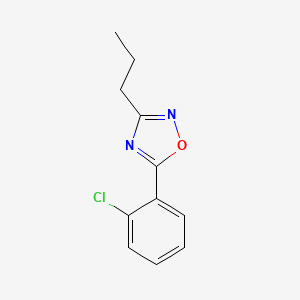
![2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5695857.png)
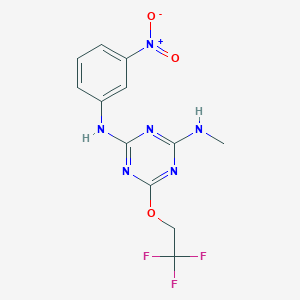
![ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5695873.png)
![6-allyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5695880.png)
![methyl 2-[(2-pyrazinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5695886.png)